Methyl 2-(3-bromophenyl)-2-cyanoacetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(3-bromophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNZNBAMGQKRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What are the properties of Methyl 2-(3-bromophenyl)-2-cyanoacetate?

An In-depth Technical Guide: Methyl 2-(3-bromophenyl)-2-cyanoacetate: A Bifunctional Building Block for Advanced Synthesis

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a strategically important synthetic intermediate characterized by its dual-reactive centers. The presence of a bromine-substituted aromatic ring and an active cyanoacetate moiety makes it a versatile precursor for a wide range of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic protocol, and explores its reactivity and potential applications, particularly within the fields of medicinal chemistry and materials science. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for innovative molecular design.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis. This section details the structural identity and key physicochemical characteristics of Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Chemical Structure

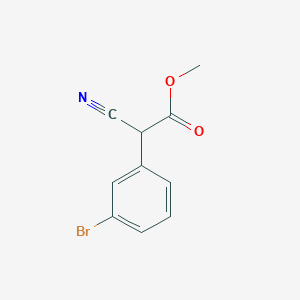

The molecule features a central carbon atom bonded to four distinct functional groups: a 3-bromophenyl ring, a cyano group, a methyl ester group, and a hydrogen atom. This arrangement provides a chiral center, though the compound is typically supplied as a racemate.

Caption: Chemical structure of Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Nomenclature and Identifiers

Precise identification is paramount for regulatory compliance and scientific communication.

| Identifier | Value | Reference |

| IUPAC Name | methyl 2-(3-bromophenyl)-2-cyanoacetate | N/A |

| Synonym(s) | methyl (3-bromophenyl)(cyano)acetate | [1] |

| CAS Number | 895579-16-5 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| InChI Key | AZNZNBAMGQKRKI-UHFFFAOYSA-N | [1] |

Physicochemical Properties

These properties are essential for selecting appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Reference |

| Physical Form | Solid | [1] |

| Purity | ≥98% (Typical commercial grade) | [1] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1] |

| Shipping | Ambient temperature | [1] |

Synthesis and Purification

While multiple synthetic routes can be envisioned, modern palladium-catalyzed cross-coupling reactions offer a highly efficient and modular approach for the synthesis of α-aryl cyanoacetates. This method provides high yields and tolerates a wide range of functional groups, making it a superior choice over classical methods that may require harsher conditions.

Retrosynthetic Analysis & Strategic Considerations

The most logical disconnection for Methyl 2-(3-bromophenyl)-2-cyanoacetate is at the Cα-Aryl bond. This points to a cross-coupling strategy between an aryl halide and a cyanoacetate enolate. The Buchwald-Hartwig α-arylation of esters is a field-proven methodology for this transformation. The choice of a palladium catalyst and a sterically hindered biarylphosphine ligand is critical; these ligands facilitate the formation of the active L-Pd(0) species and promote the difficult reductive elimination step that forms the desired C-C bond.

Detailed Experimental Protocol: Palladium-Catalyzed α-Arylation

This protocol describes a representative procedure. Disclaimer: This is a theoretical protocol based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

-

Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromobenzene (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

-

Reagent Addition: Add sodium tert-butoxide (1.5 equivalents), a strong, non-nucleophilic base essential for generating the cyanoacetate enolate.

-

Solvent and Reactant: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes to ensure homogeneity. Add methyl cyanoacetate (1.0 equivalent) dropwise to the stirring mixture.

-

Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or GC-MS. The causality for heating is to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.

-

Workup: Upon completion, cool the reaction to room temperature. Quench cautiously with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and isolation of the target compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is a self-validating system that confirms the identity and purity of the synthesized compound. While specific experimental spectra are not publicly available, the expected data can be reliably predicted based on the molecular structure and data from analogous compounds.[2][3][4]

Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | ~7.2-7.8 ppm: Multiplets corresponding to the 4 aromatic protons on the bromophenyl ring. ~4.5 ppm: A singlet for the single α-proton, deshielded by the adjacent cyano and ester groups. ~3.8 ppm: A singlet for the 3 protons of the methyl ester group. |

| ¹³C NMR | ~165 ppm: Carbonyl carbon of the ester. ~120-140 ppm: Signals for the 6 aromatic carbons, including the carbon bearing the bromine atom. ~115 ppm: Nitrile carbon. ~55 ppm: Methoxy carbon of the ester. ~50 ppm: α-carbon. |

| FT-IR (cm⁻¹) | ~2250 cm⁻¹: Sharp, medium intensity peak for the C≡N (nitrile) stretch. ~1750 cm⁻¹: Strong intensity peak for the C=O (ester) stretch. ~1250 cm⁻¹: Strong C-O (ester) stretch. ~3000-3100 cm⁻¹: Aromatic C-H stretches. |

| Mass Spec (EI) | m/z ~253/255: Molecular ion peaks (M⁺, M⁺+2) in an approximate 1:1 ratio, which is the characteristic isotopic signature for a compound containing one bromine atom. Key Fragments: Loss of •OCH₃ (m/z ~222/224), loss of •CO₂CH₃ (m/z ~194/196). |

Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 2-(3-bromophenyl)-2-cyanoacetate lies in its ability to undergo selective transformations at its distinct functional centers.

Core Reactivity Centers

The molecule's utility stems from three primary reactive zones: the aryl bromide, the ester, and the cyano group. This allows for sequential, orthogonal chemical modifications.

Caption: Key reaction pathways for synthetic diversification.

Transformations at the Bromophenyl Moiety

The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. This allows for the direct and efficient installation of diverse molecular fragments.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters introduces new aryl or vinyl substituents, creating complex biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkynyl frameworks, which are prevalent in functional materials and bioactive molecules.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the formation of C-N bonds, yielding substituted anilines that are key pharmacophores.

Reactivity of the Cyanoacetate Core

The cyanoacetate portion of the molecule is a classic synthon for a variety of transformations.[5]

-

Hydrolysis: The ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Harsher conditions can lead to the hydrolysis of the nitrile group as well, potentially leading to diacids after decarboxylation.

-

Knoevenagel Condensation: The active methylene proton can be removed by a mild base, and the resulting carbanion can react with aldehydes and ketones to form substituted alkenes. This reaction is fundamental for the synthesis of electron-deficient olefins.

-

Heterocycle Synthesis: Cyanoacetates are widely used as precursors for building heterocyclic rings like pyridines, pyrimidines, and thiophenes, which form the core of many pharmaceutical agents.[6]

Safety and Handling

Adherence to safety protocols is non-negotiable. The following information is based on available GHS classifications.[1]

| Hazard Type | GHS Classification & Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Eye Damage/Irritation | H319: Causes serious eye irritation. |

| STOT - Single Exposure | H335: May cause respiratory irritation. |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

References

A complete list of sources cited throughout this guide is provided below for verification and further reading.

-

METHYL CYANOACETATE - Sanjay Chemicals (India) Pvt. Ltd. Sanjay Chemicals. [Link]

-

Methyl cyanoacetate | C4H5NO2 | CID 7747 - PubChem . National Institutes of Health. [Link]

-

Safety Data Sheet: Methyl cyanoacetate - Chemos GmbH&Co.KG . Chemos GmbH&Co.KG. [Link]

-

Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem . National Institutes of Health. [Link]

-

Synthesis, and synthetic applications of cyanoacetamides - ResearchGate . ResearchGate. [Link]

-

METHYL (E)-2-(4-FLUOROPHENYL)HYDRAZONO-3-CYANOACETATE - Optional[13C NMR] - Chemical Shifts - SpectraBase . SpectraBase. [Link]

-

Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates | Organic Chemistry | ChemRxiv | Cambridge Open Engage . Cambridge Open Engage. [Link]

Sources

- 1. Methyl 2-(3-bromophenyl)-2-cyanoacetate | 895579-16-5 [sigmaaldrich.com]

- 2. Methyl cyanoacetate | C4H5NO2 | CID 7747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl cyanoacetate(105-34-0) 1H NMR spectrum [chemicalbook.com]

- 5. sanjaychemindia.com [sanjaychemindia.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 2-(3-bromophenyl)-2-cyanoacetate: Structure, Synthesis, and Applications

Executive Summary

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a multifunctional chemical intermediate of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its structure incorporates a stereogenic center and three distinct reactive sites: a cyano group, a methyl ester, and a brominated phenyl ring. This combination allows for a diverse range of chemical transformations, positioning it as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its nomenclature, structural features, a validated synthetic pathway with mechanistic rationale, detailed spectroscopic characterization, and an exploration of its chemical reactivity and potential applications.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and nomenclature is fundamental to its study and application. This section deconstructs the formal name and analyzes the key structural features that dictate its chemical behavior.

IUPAC Nomenclature Deconstructed

The formal IUPAC name, Methyl 2-(3-bromophenyl)-2-cyanoacetate , systematically describes the molecule's components:

-

Acetate: Indicates a two-carbon carboxylate ester backbone.

-

Methyl: Specifies that the ester is formed with methanol.

-

2-cyano: A nitrile group (-C≡N) is attached to the second carbon (the α-carbon) of the acetate backbone.

-

2-(3-bromophenyl): A phenyl group substituted with a bromine atom at the meta (position 3) is also attached to the α-carbon.

A common synonym for this compound is methyl (3-bromophenyl)(cyano)acetate . Its unique CAS Number is 895579-16-5.

Core Structural Features and Functional Group Analysis

The molecule's utility stems from the interplay of its three primary functional groups attached to a central, chiral α-carbon.

-

α-Cyano Ester Moiety: The electron-withdrawing properties of both the cyano (-C≡N) and the methyl ester (-COOCH₃) groups significantly increase the acidity of the single proton on the α-carbon. This facilitates the formation of a stabilized carbanion (enolate), which is a cornerstone of its reactivity.[1]

-

3-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution under certain conditions and is ideally positioned for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex bi-aryl systems or the introduction of other functionalities.

-

Stereogenic Center: The α-carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For applications in drug development, the synthesis of a single enantiomer is often a critical objective.

Caption: Molecular structure of Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Physicochemical Properties

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 895579-16-5 | |

| Molecular Formula | C₁₀H₈BrNO₂ | |

| Molecular Weight | 254.08 g/mol | |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature | |

| Topological Polar Surface Area | 50.1 Ų | [2] |

| Rotatable Bond Count | 3 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

Synthesis and Mechanistic Insights

The synthesis of α-aryl-α-cyanoacetates is well-established. A reliable method involves the base-mediated C-acylation of a corresponding arylacetonitrile. This approach is efficient and leverages readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the α-carbon and the carbonyl carbon of the ester group. This reveals 2-(3-bromophenyl)acetonitrile as the key precursor and a methyl acylating agent, such as methyl chloroformate, as the electrophile. This strategy relies on the generation of a nucleophilic carbanion at the benzylic position of the acetonitrile precursor.

Recommended Synthetic Protocol

This protocol describes the synthesis via C-acylation of 2-(3-bromophenyl)acetonitrile.

Step 1: Deprotonation to form the Carbanion

-

To a stirred, anhydrous solution of tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add 2-(3-bromophenyl)acetonitrile (1.0 eq).

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 eq).

-

Expertise & Experience: LDA is often preferred for its high basicity and solubility at low temperatures, minimizing side reactions. NaH is a cost-effective alternative but the reaction may be slower and require a phase-transfer catalyst or higher temperatures. The low temperature is critical to prevent self-condensation and other side reactions.[1]

-

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the bright-colored carbanion intermediate.

Step 2: Acylation (Electrophilic Quench)

-

While maintaining the temperature at -78 °C, slowly add methyl chloroformate (CH₃O(CO)Cl) or methyl cyanoformate (1.1 eq) to the carbanion solution.

-

Trustworthiness: Using a slight excess of the acylating agent ensures the reaction goes to completion. Methyl chloroformate is a potent electrophile; its addition must be controlled to manage the exothermicity of the reaction.

-

-

After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours.

-

Gradually warm the reaction mixture to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the pure Methyl 2-(3-bromophenyl)-2-cyanoacetate.

Experimental Workflow

Caption: Workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups and analysis of similar structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.3 - 7.7 | Multiplet (m) | 4H | Aromatic (Ar-H ) | Protons on the bromophenyl ring exhibit complex splitting patterns in this typical aromatic region. Data from a similar structure shows signals at 7.67, 7.60, 7.46, and 7.34 ppm.[3] |

| ~ 5.0 | Singlet (s) | 1H | α-H | The single proton on the chiral center is deshielded by the adjacent phenyl, cyano, and ester groups. No adjacent protons result in a singlet. |

| ~ 3.8 | Singlet (s) | 3H | Methoxy (-OCH₃ ) | Corresponds to the methyl group of the ester, consistent with typical values for methyl esters, such as in methyl cyanoacetate.[4][5] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 165 | Ester Carbonyl (C =O) | Typical chemical shift for an ester carbonyl carbon.[6] |

| ~ 135 | Aromatic (C -Cα) | Quaternary aromatic carbon attached to the α-carbon. |

| ~ 125 - 132 | Aromatic (C H) | Aromatic carbons bearing a proton. |

| ~ 122 | Aromatic (C -Br) | The carbon directly bonded to bromine is typically found in this region. |

| ~ 115 | Cyano (C ≡N) | Characteristic shift for a nitrile carbon.[6] |

| ~ 54 | Methoxy (-OC H₃) | Typical shift for a methyl ester carbon.[6] |

| ~ 45 | Alpha-Carbon (α-C ) | The quaternary α-carbon, deshielded by three electron-withdrawing groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~ 3050-3100 | Aromatic C-H | Stretch |

| ~ 2950 | Aliphatic C-H (in CH₃) | Stretch |

| ~ 2250 | Nitrile (C≡N) | Stretch (strong, sharp) |

| ~ 1755 | Ester Carbonyl (C=O) | Stretch (very strong) |

| ~ 1200-1300 | Ester (C-O) | Stretch |

| ~ 600-700 | Aryl Bromide (C-Br) | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in two peaks of nearly equal intensity at m/z values of 253 (for C₁₀H₈⁷⁹BrNO₂) and 255 (for C₁₀H₈⁸¹BrNO₂).

-

Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) leading to ions at m/z 222/224, and the loss of the entire methoxycarbonyl group (-COOCH₃) leading to ions at m/z 194/196.

Reactivity and Synthetic Utility

The true value of Methyl 2-(3-bromophenyl)-2-cyanoacetate lies in its potential for further chemical modification, making it a valuable scaffold in multistep synthesis.

-

Enolate Chemistry: As previously mentioned, the acidic α-proton can be readily removed by a suitable base. The resulting carbanion can act as a potent nucleophile in reactions such as alkylations and Michael additions, allowing for the construction of more complex carbon skeletons.[1]

-

Aryl Bromide Transformations: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, vinyl, or alkynyl groups, which is a common strategy in the synthesis of active pharmaceutical ingredients (APIs).

-

Ester and Nitrile Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The nitrile group can also be hydrolyzed, typically under more forcing conditions, to a carboxylic acid or an amide, or it can be reduced to a primary amine. This flexibility allows for late-stage functional group interconversion.

Given this reactivity profile, the compound is an ideal starting material for creating libraries of compounds for drug discovery, particularly in areas like neurology and oncology where substituted aromatic cores are prevalent.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves.

References

- Vulcanchem. Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate.

- Xu, J., et al. (2021). Constructing a triangular metallacycle with salen-Al and its application to a catalytic cyanosilylation reaction - Supporting Information. The Royal Society of Chemistry.

- Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246).

-

PubChem. N-[(3-bromophenyl)methyl]-2-cyanoacetamide. Available at: [Link]

- MySkinRecipes. Methyl 2-(3-bromophenyl)-2-cyanoacetate.

- Multichem. Methyl cyanoacetate.

-

PubChem. Ethyl 2-(3-bromophenyl)-4-cyano-2-methylbutanoate. Available at: [Link]

- Sigma-Aldrich. Methyl 2-(3-bromophenyl)-2-cyanoacetate | 895579-16-5.

- Supplementary Information. FTIR (KBr) of ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4b).

-

NIST WebBook. Acetic acid, cyano-, methyl ester. Available at: [Link]

-

PubChem. Ethyl 2-(2-bromophenyl)-2-cyanoacetate. Available at: [Link]

- The Royal Society of Chemistry. Supporting information.

-

PubChem. Methyl cyanoacetate. Available at: [Link]

-

Abu-Zaied, M. A., et al. (2022). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. PubMed Central. Available at: [Link]

-

Wikipedia. Ethyl cyanoacetate. Available at: [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

-

Michigan State University Department of Chemistry. Reactions at the α-Carbon. Available at: [Link]

- Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

NIST WebBook. Acetic acid, cyano-, methyl ester. Available at: [Link]

-

NIST WebBook. Ethyl cyanoacetate. Available at: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3. Available at: [Link]

-

ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Available at: [Link]

-

NIST WebBook. Mecrylate. Available at: [Link]

-

NIST WebBook. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. Available at: [Link]

-

Chad's Prep. (2021). 21.4 Alpha Alkylation | Organic Chemistry. YouTube. Available at: [Link]

Sources

- 1. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 2. guidechem.com [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. Methyl cyanoacetate(105-34-0) 1H NMR spectrum [chemicalbook.com]

- 5. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Methyl cyanoacetate(105-34-0) 13C NMR [m.chemicalbook.com]

- 7. Methyl 2-(3-bromophenyl)-2-cyanoacetate [myskinrecipes.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 2-(3-bromophenyl)-2-cyanoacetate

This guide provides a comprehensive technical overview of Methyl 2-(3-bromophenyl)-2-cyanoacetate, a key intermediate in organic synthesis. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on insights relevant to researchers in the pharmaceutical and chemical industries.

Compound Identification and Physicochemical Properties

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a substituted phenylacetate derivative featuring a bromine atom on the phenyl ring and a cyano group at the alpha-position. These functional groups make it a versatile building block in organic synthesis.

Key Identifiers:

-

Chemical Name: Methyl 2-(3-bromophenyl)-2-cyanoacetate

-

Synonyms: Methyl (3-bromophenyl)(cyano)acetate

-

CAS Number: 895579-16-5[1]

-

Molecular Formula: C₁₀H₈BrNO₂[1]

-

Molecular Weight: 254.08 g/mol [1]

Physicochemical Data:

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | 98% | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

| InChI Key | AZNZNBAMGQKRKI-UHFFFAOYSA-N | [1] |

Synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate

A common and efficient method for the synthesis of α-cyanocarboxylic esters is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by dehydration.[2][3]

A plausible synthetic route to Methyl 2-(3-bromophenyl)-2-cyanoacetate involves the reaction of 3-bromobenzaldehyde with methyl cyanoacetate in the presence of a weak base catalyst such as piperidine or pyridine.[2]

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1 equivalent) and methyl cyanoacetate (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, for example, piperidine (0.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired product.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate via Knoevenagel condensation.

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 2-(3-bromophenyl)-2-cyanoacetate is governed by its key functional groups: the ester, the cyano group, and the bromine-substituted phenyl ring. The electron-withdrawing nature of the cyano and ester groups increases the acidity of the α-hydrogen, making it susceptible to deprotonation by a base to form a stabilized carbanion (enolate).[4] This enolate is a key intermediate in many carbon-carbon bond-forming reactions.

Knoevenagel Condensation Mechanism

The Knoevenagel condensation proceeds through a series of well-defined steps:

-

Enolate Formation: The basic catalyst deprotonates the active methylene compound (methyl cyanoacetate) to form a resonance-stabilized enolate ion.[5]

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (3-bromobenzaldehyde), forming a tetrahedral alkoxide intermediate.[5]

-

Protonation: The alkoxide intermediate is protonated by the solvent or the conjugate acid of the catalyst to form a β-hydroxy compound.

-

Dehydration: Subsequent elimination of a water molecule (dehydration), often base-induced, leads to the formation of a carbon-carbon double bond, yielding the α,β-unsaturated product.[5]

Reaction Mechanism Diagram

Caption: The mechanism of the Knoevenagel condensation, leading to an α,β-unsaturated product.

Applications in Research and Development

Methyl 2-(3-bromophenyl)-2-cyanoacetate serves as a valuable intermediate in the synthesis of a wide range of organic molecules.

-

Pharmaceutical Synthesis: This compound is a building block for various pharmacologically active molecules. The presence of the bromo-phenyl and cyanoacetate moieties allows for diverse chemical transformations, making it useful in the development of drugs targeting neurological disorders and cancer.

-

Agrochemicals: It is also utilized in the synthesis of novel agrochemicals, including herbicides and insecticides.

-

Dyes and Pigments: The reactive nature of this compound enables its use in the production of stable and vibrant dyes and pigments.

The related compound, methyl cyanoacetate, is an important intermediate for pesticides, adhesives (like cyanoacrylates), and pharmaceuticals such as vitamin B6.[6][7]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 2-(3-bromophenyl)-2-cyanoacetate.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep the container tightly sealed.

-

Keep away from heat and sources of ignition.[6]

-

It should be stored separately from oxidizing agents.[6]

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner. [Link]

-

Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

-

Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

-

Methyl 2-(3-bromophenyl)-2-cyanoacetate. Elite Flow Control UK Limited. [Link]

-

Methyl 2-(3-bromophenyl)-2-cyanoacetate. MySkinRecipes. [Link]

-

Methyl Cyanoacetate. Tiande Chemical. [Link]

-

METHYL CYANOACETATE. Sanjay Chemicals (India) Pvt. Ltd. [Link]

-

Reactions at the α-Carbon. MSU chemistry. [Link]

- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

-

2-amino, 2-methyl cyanoacetate/ethyl cyanoacetate, 2-amino, 2-cyanoacetic acid and synthesis process thereof. Patsnap Eureka. [Link]

-

Methyl cyanoacetate | C4H5NO2 | CID 7747. PubChem - NIH. [Link]

-

21.4 Alpha Alkylation | Organic Chemistry. YouTube. [Link]

Sources

- 1. Methyl 2-(3-bromophenyl)-2-cyanoacetate | 895579-16-5 [sigmaaldrich.com]

- 2. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 5. youtube.com [youtube.com]

- 6. Methyl Cyanoacetate_Tiande Chemical [tdchem.com]

- 7. sanjaychemindia.com [sanjaychemindia.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 2-(3-bromophenyl)-2-cyanoacetate is a substituted α-cyano ester of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive methylene group flanked by a nitrile and an ester, combined with a synthetically versatile brominated phenyl ring, renders it a valuable precursor for a diverse array of more complex molecules. The bromine atom serves as a handle for cross-coupling reactions, while the cyano and ester moieties can be further manipulated, making this compound a strategic intermediate in the synthesis of novel therapeutic agents and functional materials.[1]

This guide provides a comprehensive overview of the most logical and scientifically sound pathways for the synthesis of methyl 2-(3-bromophenyl)-2-cyanoacetate. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical parameters that influence the success of the synthesis.

Primary Synthetic Pathway: Alkylation of Methyl Cyanoacetate

The most direct and efficient route to methyl 2-(3-bromophenyl)-2-cyanoacetate is the C-alkylation of methyl cyanoacetate with a suitable electrophile, namely 3-bromobenzyl bromide. This pathway leverages the acidity of the α-proton in methyl cyanoacetate, which can be readily abstracted by a base to form a resonance-stabilized carbanion. This potent nucleophile then undergoes a substitution reaction with 3-bromobenzyl bromide.[1]

Reaction Mechanism

The reaction proceeds via a classic SN2 mechanism, which involves two key steps:

-

Deprotonation: A base removes the acidic proton from the carbon atom situated between the cyano and ester groups of methyl cyanoacetate, forming a resonance-stabilized enolate. The choice of base is critical; it must be strong enough to deprotonate the active methylene group but should not be overly nucleophilic to avoid side reactions such as hydrolysis of the ester.

-

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide. This concerted step results in the formation of a new carbon-carbon bond and the displacement of the bromide leaving group.

Caption: Mechanism of the alkylation of methyl cyanoacetate.

Synthesis of the Electrophile: 3-Bromobenzyl Bromide

A prerequisite for the primary synthesis is the availability of 3-bromobenzyl bromide. This reagent can be reliably synthesized from 3-bromotoluene via a free-radical bromination reaction.

This protocol is adapted from established procedures for benzylic bromination.[2]

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-bromotoluene (0.2 mol) in dry carbon tetrachloride (approx. 5-fold volume).

-

Initiation: Heat the mixture to reflux. For the bromination, irradiate the flask with a 500-watt photolamp to initiate the radical reaction.

-

Bromination: Add elemental bromine (0.205 mol), previously dried by shaking with concentrated sulfuric acid, dropwise to the boiling solution. The rate of addition should be controlled to maintain a nearly colorless reflux. The reaction typically takes 30 minutes to 2 hours. Hydrogen bromide gas evolved during the reaction should be directed to a scrubber.

-

Work-up: After the reaction is complete, cool the mixture and wash it sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

Purification: Dry the organic layer with magnesium sulfate, and remove the carbon tetrachloride by rotary evaporation. The crude 3-bromobenzyl bromide can be purified by vacuum distillation or by recrystallization from ethanol.[2]

Detailed Experimental Protocol: Synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate

This protocol is a robust procedure derived from standard alkylation methods for active methylene compounds.[1][3]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous potassium carbonate (1.5 eq.) and anhydrous acetone or dimethylformamide (DMF).

-

Formation of the Nucleophile: Add methyl cyanoacetate (1.0 eq.) to the suspension and stir at room temperature for 20-30 minutes to allow for the formation of the potassium enolate.

-

Alkylation: Add a solution of 3-bromobenzyl bromide (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction can be gently heated to reflux (for acetone) or maintained at room temperature (for DMF) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with the solvent. Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, Methyl 2-(3-bromophenyl)-2-cyanoacetate, can be purified by column chromatography on silica gel.

| Parameter | Recommended Conditions | Rationale |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | A moderately strong, non-nucleophilic base that effectively deprotonates methyl cyanoacetate without causing significant ester hydrolysis. |

| Solvent | Anhydrous Acetone or DMF | Polar aprotic solvents that are suitable for SN2 reactions. DMF can accelerate the reaction but is harder to remove. |

| Stoichiometry | Methyl Cyanoacetate: 1.0 eq. | The limiting reagent. |

| 3-Bromobenzyl Bromide: 1.1 eq. | A slight excess of the electrophile ensures complete consumption of the nucleophile. | |

| Base: 1.5 eq. | An excess of the base ensures complete deprotonation. | |

| Temperature | Room Temperature to Reflux | Dependent on the solvent and reactivity of the substrates. |

| Reaction Time | 4-24 hours | Monitored by TLC for completion. |

Alternative Synthetic Pathway: Cyanation of a Precursor

An alternative, though likely less direct, approach involves the introduction of the cyano group at a later stage. This could theoretically be achieved by the cyanation of methyl 2-(3-bromophenyl)acetate. This method would require the synthesis of the precursor ester, followed by a cyanation step.

Conceptual Workflow

Caption: Conceptual workflow for the alternative cyanation pathway.

This route presents its own set of challenges, including the potential for harsh reaction conditions during cyanation that could affect the ester group.[4] Given the efficiency and mild conditions of the alkylation pathway, it remains the recommended synthetic strategy.

Safety and Handling

-

3-Bromobenzyl Bromide: Is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[5][6]

-

Methyl Cyanoacetate: Is harmful if swallowed or in contact with skin.[7]

-

Solvents: Acetone is flammable. DMF is a skin irritant and can be absorbed through the skin.

-

Bromine: Is highly corrosive and toxic.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of Methyl 2-(3-bromophenyl)-2-cyanoacetate is most effectively achieved through the alkylation of methyl cyanoacetate with 3-bromobenzyl bromide. This method is reliable, proceeds under relatively mild conditions, and utilizes readily accessible starting materials. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

-

PrepChem. (n.d.). Preparation of 3-bromobenzyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). Bromobenzyl Cyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3 Dialkylation of methyl cyanoacetate 2. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing substituted benzyl bromides.

- Google Patents. (n.d.). Preparation of mono-alkyl or-aralkyl cyanoacetic acid esters.

- Google Patents. (n.d.). A kind of preparation method of p-bromobenzyl bromide.

-

ACS Publications. (2021). Continuous Synthesis and Separation of p-Bromobenzyl Bromide Using Atom-Efficient Bromination of p-Bromotoluene without Any Organic Effluent: Potential for Green Industrial Practice. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of methyl (ethyl) phenyl acetate.

-

ResearchGate. (2025). Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Retrieved from [Link]

-

Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2019). Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide. Retrieved from [Link]

-

Ottokemi. (n.d.). Methyl cyano acetate, 99%. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). ethyl (1-ethylpropylidene)cyanoacetate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Methyl cyanoacetate | Methyl cyano acetate, 99% | 105-34-0 | Methyl cyano acetate, 99% | Ottokemi™ Product [ottokemi.com]

The Cyanoacetate Group: A Nexus of Reactivity in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity Profile of the Cyanoacetate Moiety

The ethyl cyanoacetate molecule, with its distinct combination of a nitrile, an ester, and an acidic methylene group, represents a cornerstone in the field of organic synthesis.[1] This trifecta of reactive sites provides a versatile platform for the construction of a wide range of carbocyclic and heterocyclic structures, many of which are central to medicinal chemistry and drug development.[1][2] The electron-withdrawing properties of both the adjacent nitrile and ester functional groups significantly increase the acidity of the α-carbon's methylene protons, making them susceptible to deprotonation by even mild bases.[3][4] This ready formation of a stabilized carbanion is the cornerstone of the cyanoacetate group's utility, enabling its participation in a host of carbon-carbon bond-forming reactions. This guide will provide an in-depth exploration of the core chemical transformations involving the cyanoacetate group, offering mechanistic insights, detailed experimental protocols, and a discussion of their applications in the synthesis of complex molecules and pharmacologically active agents.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a fundamental reaction in organic chemistry, involving the condensation of an active methylene compound, such as ethyl cyanoacetate, with an aldehyde or ketone.[5][6] This reaction, typically catalyzed by a weak base, results in the formation of an α,β-unsaturated product, which serves as a versatile intermediate for further synthetic transformations.[5]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the active methylene group of ethyl cyanoacetate by a base, leading to the formation of a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[5] The choice of a weak base is critical to prevent the self-condensation of the aldehyde or ketone reactant.[6]

Caption: Generalized workflow of the Knoevenagel condensation.

Experimental Protocol: DABCO-Catalyzed Knoevenagel Condensation[5]

Materials:

-

Aldehyde (10 mmol)

-

Ethyl cyanoacetate (12 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a suitable reaction vessel, add the aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) at room temperature with stirring.

-

Add DABCO (20 mmol) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with 30 mL of water.

-

Extract the product with diethyl ether (2 x 20 mL).

-

Wash the combined organic phases with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | Ethyl (E)-2-cyano-3-phenylacrylate | 95 |

| 4-Chlorobenzaldehyde | Ethyl (E)-2-cyano-3-(4-chlorophenyl)acrylate | 92 |

| 4-Methoxybenzaldehyde | Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate | 96 |

Michael Addition: Conjugate Addition for Carbon-Carbon Bond Formation

The Michael addition, a conjugate 1,4-addition, is another cornerstone reaction that utilizes the nucleophilic character of the cyanoacetate carbanion.[7][8] In this transformation, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[9] This reaction is highly valuable for the construction of 1,5-dicarbonyl compounds and their derivatives.[7]

Mechanistic Principles

The reaction is initiated by the formation of the cyanoacetate enolate, which then attacks the electrophilic β-position of the Michael acceptor. This nucleophilic attack results in the formation of a new carbon-carbon bond and a new enolate intermediate. Subsequent protonation of this enolate, typically during workup, yields the final adduct.[7]

Caption: The fundamental steps of the Michael addition reaction.

Experimental Protocol: Michael Addition to an α,β-Unsaturated Ester[7]

Materials:

-

α,β-Unsaturated ester (e.g., ethyl cinnamate) (1.0 mmol)

-

Sodium cyanoacetate (1.2 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the α,β-unsaturated ester (1.0 mmol) and sodium cyanoacetate (1.2 mmol) in DMF (5 mL) in a flask equipped with a magnetic stirrer.

-

Stir the mixture at 50-60 °C.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Alkylation: Building Molecular Complexity

The alkylation of the α-carbon of ethyl cyanoacetate is a straightforward yet powerful method for forming new carbon-carbon bonds.[10][11] This reaction involves the nucleophilic substitution of an alkyl halide by the cyanoacetate carbanion.

Causality in Experimental Design

The choice of base and solvent is crucial for the success of this reaction. A base strong enough to deprotonate the ethyl cyanoacetate is required, with sodium ethoxide or potassium carbonate being common choices.[10][11] The solvent should be able to dissolve both the reactants and the base, with polar aprotic solvents like DMF or acetone often employed.[10]

Experimental Protocol: Methylation of Ethyl Cyanoacetate[10]

Materials:

-

Ethyl cyanoacetate

-

Methyl iodide

-

Anhydrous potassium carbonate

-

Anhydrous acetone

-

Ethyl acetate

-

1N HCl, water, and brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask, add ethyl cyanoacetate (1 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add methyl iodide (1.1 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1N HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by vacuum distillation or column chromatography.

| Alkylating Agent | Base | Solvent | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetone | Good to Excellent |

| Dimethyl Sulfate | K₂CO₃ | DMF | Good to Excellent |

| Dimethyl Carbonate | Stronger base/harsher conditions | - | Varies |

Thorpe-Ziegler Reaction: Intramolecular Cyclization to Ketones

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the self-condensation of aliphatic nitriles.[12][13] When applied to a dinitrile, the Thorpe-Ziegler reaction leads to the formation of a cyclic α-cyano ketone after acidic hydrolysis.[12][14] This reaction is conceptually related to the Dieckmann condensation and is a valuable tool for the synthesis of cyclic systems.[12][15]

Mechanistic Pathway

The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, forming a cyclic imine intermediate. Tautomerization to an enamine is followed by hydrolysis to yield the cyclic α-cyano ketone.[14]

Caption: Key stages in the Thorpe-Ziegler cyclization.

Decarboxylation: Removal of the Carboxyl Group

Derivatives of cyanoacetic acid can undergo decarboxylation, the removal of a carboxyl group as carbon dioxide.[16] For cyanoacetic acid itself, this can be achieved by heating to around 160 °C to produce acetonitrile.[17] For esters of cyanoacetic acid, the Krapcho decarboxylation is a particularly effective method, especially for substrates with an electron-withdrawing group at the β-position.[16] This reaction typically involves heating the ester in a polar aprotic solvent like DMSO with a salt, such as lithium chloride.[16]

Krapcho Decarboxylation: A Self-Validating System

The Krapcho decarboxylation proceeds through a mechanism where the halide ion acts as a nucleophile, attacking the ethyl group of the ester in an SN2 reaction. This generates an intermediate that subsequently loses carbon dioxide to form a carbanion, which is then protonated by a trace amount of water in the solvent to give the final product. The requirement for a polar aprotic solvent, heat, and a salt provides a self-validating system for this transformation.[16]

Experimental Protocol: Krapcho Decarboxylation[16]

Materials:

-

Substituted ethyl cyanoacetate

-

Lithium chloride

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the substituted ethyl cyanoacetate in DMSO.

-

Add a catalytic amount of lithium chloride and a stoichiometric amount of water.

-

Heat the reaction mixture to a temperature between 120 °C and 180 °C.

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).

-

Combine the organic extracts and wash with brine to remove residual DMSO and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation as required.

Synthesis of Heterocycles: A Foundation for Drug Discovery

The cyanoacetate group is a prolific starting material for the synthesis of a wide variety of heterocyclic compounds, which are of immense interest in drug discovery.[3][18][19] The multiple reactive centers within the cyanoacetate moiety allow for diverse cyclization strategies. For instance, allopurinol, a drug used to treat gout, can be synthesized starting from a Knoevenagel condensation with ethyl cyanoacetate.[3] Similarly, the purine derivatives theophylline and caffeine, as well as the pyrimidine derivative trimethoprim, are all accessible from ethyl cyanoacetate.[3]

Gewald Reaction: One-Pot Synthesis of 2-Aminothiophenes

A prime example of the utility of ethyl cyanoacetate in heterocyclic synthesis is the Gewald reaction, a one-pot, multicomponent reaction for the synthesis of highly functionalized 2-aminothiophenes.[1] This reaction involves the condensation of a ketone or aldehyde with ethyl cyanoacetate in the presence of elemental sulfur and a base.[1] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization.[1]

Conclusion

The cyanoacetate group, with its unique electronic and structural features, is a remarkably versatile functional group in the arsenal of the modern synthetic chemist. Its ability to readily form a stabilized carbanion underpins its participation in a wide array of powerful carbon-carbon bond-forming reactions, including the Knoevenagel condensation, Michael addition, and alkylation. Furthermore, its utility in intramolecular cyclizations like the Thorpe-Ziegler reaction and its role as a precursor in the synthesis of diverse heterocyclic systems highlight its profound importance in the construction of complex molecular architectures. The reactions discussed in this guide represent a fundamental toolkit for researchers and scientists, particularly those in the field of drug development, where the efficient and strategic synthesis of novel molecular entities is paramount. A thorough understanding of the mechanisms and experimental nuances of these key chemical reactions is essential for harnessing the full synthetic potential of the cyanoacetate group.

References

- A Comparative Guide to Methylating Agents for Ethyl Cyanoacetate Alkylation - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ADKa1l4Xk64Mv56zfI1zl_LrutHpcG8eVIDc7V4BQbuyXZy4UgvYtEMfjYV2XcPh-a2xTMfRJLBXsfabjapOzYp-bguMJ91_dbvm3Q-BZ5Fv-Pg6snZbRtrQxnqYbJ1PjDPpv8csqJfTO0v0rGhxqwHGwnRcHXOy-t0869-zYIm0_9vDsH2YgG5SeefDPLsUFF9-jvls3KHdWyM4kA4WGzbuYo82oPw=]

- Technical Support Center: Decarboxylation of Cyanoacetic Acid Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiNWPrvT7meNBkQNbSTi5T8kFm1TEl_gGr97kw_U2cpCERPJSdE-ppBn8Jc3leaiUlwMMSzzvdBz4OaRUL_7HZR-wmN4CdfFa5QIFCCe3fsmkpqdOHRpo8Hvj5QU3juPIqf4-QRgXQtl0hv5CgmOb5tUhWmB1NgIk2oc6Mm1FEd2TEN2IKSBLTG3isnbjWwPUC5rWGZCfjQVClicbwW98Iyo6xZxU=]

- Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate. - Benchchem. [URL: https://vertexaisearch.cloud.google.

- Ethyl cyanoacetate - Wikipedia. [URL: https://en.wikipedia.

- Ethyl Cyanoacetate Reactions - ResearchGate. [URL: https://www.researchgate.

- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra06921a]

- ETHYL n-BUTYLCYANOACETATE - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0377]

- Multicomponent Reactions of Carbonyl Compounds and Derivatives of Cyanoacetic Acid: Synthesis of Carbo- and Heterocycles - Thieme E-Books & E-Journals. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588910]

- Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. [URL: https://www.linkedin.com/pulse/growing-demand-pharmaceutical-industry-significantly-360-research-reports-pewbc/]

- Knoevenagel condensation - Wikipedia. [URL: https://en.wikipedia.

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [URL: https://www.researchgate.

- Application Notes and Protocols: Sodium Cyanoacetate as a Nucleophile in Michael Addition Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7UHTvMRIHv0CMEeSxjH37kOtIx0sBJ0Wra1A1tG9gLq8k-M62nck15UzGfComLhCmwxWcRk8Z-9cU1jPUEcHEkdzKQo5a_GWFEdWgIDdEB8kBxc9IbbwBaLdomiHbf8RO-Qn6UspqWSkU2FRljBqDM1mjd37nJheGaQ54ZYFN59j0KCxL0LOnia5nUd64eq9jSg2cfRZYBiWYunLYKDddgtzbtyqhCM5RPI3nesCu-41ZgUSAqyIPJ4cXKYPClrs=]

- An In-depth Technical Guide to the Reactivity of the Cyano Group in Ethyl 2-[cyano(methyl)amino]acetate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECNPG_0Pa8X0gplHePGkjCjkk4cEdBxYilfE9HJZO22vGdfD75FW_-EAnA4uZ-rXs4PVfkP_iTqbW2gfEUSCv2jIlhIyyZxr0B0JzzisKOXQnKWJ5MdSE6VT1BLNX2MnRRfjaD9qbEWpRTiZ3Xjx5eVySlL8OXXYwWs4tmELkh-yKcn56Vk0juIzND3dNlfJMK4lUQAjQETqIiHr57I86PlIdIDw08LqgBHB-mcLR8RoUNypUnRXiLHrqCzRu4gjM91KQw]

- Ethyl (ethoxymethylene)cyanoacetate in Advanced Organic Synthesis: A Focus on Reaction Mechanisms - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/ethyl-ethoxymethylene-cyanoacetate-in-advanced-organic-synthesis-a-focus-on-reaction-mechanisms-1383796.html]

- A Comparative Analysis of Reactivity: Sodium Cyanoacetate vs. Ethyl Cyanoacetate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGTodgv-kvjoY_PzgOg1wQy0a6pJrIcgDHQxd9f2u6qZ4tqFI7eS1HbeTGw5gkFLBYrKW3jWeLyfT_3ghDXPTF4fTs9MVBobhslDHU4rGDqf1WI6cpTSFufeJP0gcrSqhrif32XVMmk9hvybDgbS1HrZja4GMPxayPZu6dluVGNWaEs7hdwx_P_3FsuF4SHG44mCmQm5TdHfLDLJ1JAnxgR9vO6p0rFFZee-U=]

- Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry - SciELO. [URL: https://www.scielo.br/j/jbs/a/K7QzS8ChwB3Z7N4Y8QYj38c/?lang=en]

- Thorpe reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Thorpe_reaction]

- Thorpe reaction - L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/sites/default/files/e-content/Thorpe%20reaction.pdf]

- Utility of cyanoacetic acid hydrazide in heterocyclic synthesis - Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2006/ix/1585]

- (PDF) Ethyl Cyanoacetate Reactions - ResearchGate. [URL: https://www.researchgate.

- ETHYL CYANOACETATE - CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/2390]

- Cyanoacetic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyanoacetic_acid]

- The application of Cyanoacetic acid in synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/article/the-application-of-cyanoacetic-acid-in-synthesis.htm]

- Decarboxylative addition of cyanoacetic acid with tryptanthrin derivatives.[a][a] Reaction conditions - ResearchGate. [URL: https://www.researchgate.

- Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07684a]

- The Versatility of Ethyl Cyanoacetate in Organic Synthesis: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwVvy_P8kTbwM2I0tmi-XTQxhv5gvlyQD36OAUxV_4GPIKKLmXl7jam0MXZB0Hq5bCyRJLg_GkPJ2bF9oKpInVv6X-T_2dOUKKuH2efPuTtlcMLSMa7sWWf3izNKPMr00cQrMiaiDq_e4uvYk8qfQhZ3UZmp6vHBT1LlhqYESlkzGbJQA8Q4uFgU61j7WHvR3ghQ46bQ7NSzgM3YfDlOuLvTUm64k7LmkS]

- Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview - Chemical Review and Letters. [URL: https://chemrevlett.com/article_97635.html]

- Thorpe Reaction & Thorpe-Ziegler Reaction - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/thorp-reaction-thorpe-ziegler-reaction.html]

- Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-e/condensation-e/2014/03/thorpe-ziegler-reaction.html]

- Michael addition reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Michael_addition_reaction]

- Central, Ethyl Cyanoacetate Alkylation Reaction - Globe Thesis. [URL: https://globethesis.com/v/2191360245978711]

- Thorpe-Ziegler reaction | Semantic Scholar. [URL: https://www.semanticscholar.org/topic/Thorpe-Ziegler-reaction/176972]

- Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00305f]

- (PDF) Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor - ResearchGate. [URL: https://www.researchgate.

- Study on optimum synthesis of ethyl cyanoacetate - E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2021/33/e3sconf_icaeer2021_02029/e3sconf_icaeer2021_02029.html]

- Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- The catalytic decarboxylation of cyanoacetic acid: anionic tungsten carboxylates as homogeneous catalysts | Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja00045a019]

- A Review of Cyanoacetyl Indoles (CAIs): Versatile Starting Materials in Organic Synthesis. [URL: https://www.researchgate.

- Understanding the Chemical Properties and Synthesis of Cyanoacetic Acid. [URL: https://www.inno-pharmchem.com/news/understanding-the-chemical-properties-and-synthesis-of-cyanoacetic-acid-1376999.html]

- The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2023/05/24/michael-addition-reaction/]

- Michael Addition Reaction Mechanism - Chemistry Steps. [URL: https://www.chemistrysteps.com/michael-reaction-addition-mechanism/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. globethesis.com [globethesis.com]

- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. arkat-usa.org [arkat-usa.org]

Unlocking the Potential of Substituted Phenylacetates: A Technical Guide for Researchers

Introduction: The Versatile Phenylacetate Scaffold

Substituted phenylacetates, a class of organic compounds featuring a phenyl ring attached to an acetate group, represent a foundational scaffold in modern chemical and biomedical research. While the parent compound, phenylacetic acid, is a naturally occurring plant auxin and a metabolite of phenylalanine in humans, the true potential of this molecular framework is unlocked through the strategic substitution of the phenyl ring.[1][2] This guide provides an in-depth exploration of promising research avenues for substituted phenylacetates, focusing on their therapeutic applications and emerging roles in materials science. We will delve into the mechanistic underpinnings of their biological activity, provide actionable experimental protocols, and present a forward-looking perspective on this versatile chemical class.

Part 1: Therapeutic Frontiers of Substituted Phenylacetates

The phenylacetate core is a privileged scaffold in medicinal chemistry, lending itself to the development of a diverse array of therapeutic agents. Its derivatives have been successfully investigated for the treatment of cancer, inflammation, metabolic disorders, and for promoting tissue repair.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted phenylacetates have emerged as promising anticancer agents due to their ability to induce cell cycle arrest and apoptosis through multiple mechanisms.

One of the key anticancer mechanisms of phenylacetate derivatives is the inhibition of protein prenylation .[3] Prenylation is a post-translational modification where isoprenoid groups are attached to proteins, a process crucial for the function of many proteins involved in cell growth and proliferation, such as those in the Ras superfamily. By disrupting the mevalonate pathway, which produces the isoprenoid precursors, phenylacetates can inhibit this process, leading to cytostasis.[4][5][6]

Furthermore, specific substituted phenylacetates, such as N-butyl-2-(2-fluorolphenyl)acetamide (SCK6), have been shown to induce G1 cell cycle arrest . This is achieved by downregulating the expression of key cell cycle proteins including cyclin-dependent kinases (Cdk2, Cdk4) and cyclins (Cyclin E, Cyclin D3), while simultaneously upregulating tumor suppressor proteins like p53 and p21.[7]

The induction of apoptosis is another critical aspect of their anticancer activity. This is often mediated through the intrinsic pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of the caspase-9 cascade.[7][8]

The following table summarizes the cytotoxic activity of representative substituted phenoxyacetamide derivatives against hepatocellular carcinoma (HepG2) cells.

| Compound | Substituent Pattern | IC50 (µM) vs. HepG2 Cells | Reference |

| Compound I | Novel phenoxy acetamide derivative | 1.43 | [9] |

| Compound II | Novel phenoxy acetamide derivative | 6.52 | [9] |

| 5-Fluorouracil (control) | - | 5.32 | [9] |

Wound Healing: Modulating the Inflammatory Response

Certain derivatives, particularly thiazolidinedione phenylacetates, have demonstrated significant potential in promoting cutaneous wound healing.

These compounds act as potent inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2).[10] By inhibiting 15-PGDH, these derivatives increase the local concentration of PGE2 at the wound site. Elevated PGE2 levels then promote tissue regeneration through several mechanisms, most notably by inducing the polarization of macrophages towards an anti-inflammatory M2 phenotype.[11][12][13] M2 macrophages are crucial for resolving inflammation and promoting tissue repair and angiogenesis.[11][12]

The inhibitory activity of thiazolidinedione phenylacetate derivatives against 15-PGDH is presented below.

| Compound Class | IC50 Range (µM) | Key Structural Feature | Reference |

| Thiazolidinedione phenylacetates | 0.01 - 0.05 | Halogen at the intermediate phenyl ring | [10] |

Part 2: Synthesis of Substituted Phenylacetates

The synthesis of substituted phenylacetates can be achieved through various robust methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Carbonylation of Benzyl Halides

This method is highly efficient for introducing the carboxylic acid moiety using carbon monoxide.[14]

-

Reaction Setup: In a high-pressure reactor, combine the substituted benzyl halide (1.0 eq), a palladium catalyst such as PdCl2 (e.g., 2 mol%), a phosphine ligand like Xantphos (e.g., 4 mol%), and a suitable solvent (e.g., acetonitrile).[15]

-

Reaction: Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (10-20 atm). Heat the mixture to 80-100 °C and stir for 4-6 hours.[14]

-

Work-up: After cooling and venting the reactor, acidify the aqueous layer with concentrated HCl to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.[14]

Hydrolysis of Benzyl Cyanides

This is a classic and straightforward method for preparing phenylacetic acids.[14]

-

Reaction Setup: In a round-bottom flask with a reflux condenser, combine the substituted benzyl cyanide (1.0 eq) with an aqueous solution of a strong acid (e.g., 70% H2SO4) or a strong base (e.g., 20% NaOH).

-

Reaction: Heat the mixture to reflux for 4-8 hours.

-

Work-up: If using acid, cool and pour the mixture onto ice, then collect the precipitate. If using a base, cool and acidify with concentrated HCl to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize.[14]

Part 3: Emerging Research Areas

Beyond the established therapeutic applications, substituted phenylacetates are finding new roles in materials science and other novel fields.

Poly(phenylacetylene)s: Processable Carbon Precursors

Polymers derived from substituted phenylacetylenes are gaining attention as precursors for carbon materials. These polymers are often soluble in common organic solvents, making them easily processable into various forms, such as fibers, through techniques like electrospinning.[16]

Upon thermal treatment, these polymers can be converted into carbonaceous materials with high carbon yields (up to 90%).[16] This offers a route to fabricating high-performance carbon fibers and other carbon-based materials. The properties of the final carbon material can be tuned by the nature of the substituents on the phenylacetylene monomer.

Supramolecular Assemblies and Organic Electronics

Poly(phenylacetylene)s can form a variety of supramolecular assemblies, including fibers, nanospheres, and liquid crystals, driven by interactions between the pendant phenyl groups.[17] The helical structure of these polymers can lead to macroscopically chiral aggregates. This self-assembly behavior opens up possibilities for their use in creating structured nanomaterials.

Furthermore, the conjugated backbone of these polymers imparts semiconducting properties, suggesting their potential application in organic electronics, such as organic photovoltaic devices and flexible electronics.[18]

Cosmeceuticals and Biocatalysis

Recent research has highlighted the potential of phenylalanine and its metabolites, including phenylacetic acid, in cosmetic applications for preserving skin homeostasis and regulating pigmentation.[19] Additionally, engineered enzymes are being used for the biocatalytic production of indigoid dyes from substituted indoles, a process that shares structural motifs with phenylacetates and points to green chemistry approaches in fine chemical synthesis.[20]

Conclusion and Future Outlook

The substituted phenylacetate scaffold continues to be a fertile ground for scientific discovery. In the realm of therapeutics, future research will likely focus on developing derivatives with enhanced potency and selectivity for specific biological targets, as well as exploring their potential in combination therapies. In materials science, the design of novel poly(phenylacetylene)s with tailored electronic and self-assembly properties will be a key area of investigation. The expanding applications in fields like cosmeceuticals and biocatalysis underscore the enduring versatility of this remarkable class of molecules. As synthetic methodologies become more sophisticated and our understanding of their structure-activity relationships deepens, substituted phenylacetates are poised to play an increasingly important role in addressing challenges in medicine and technology.

References

-

Hudgins, W. R., Shack, S., Myers, C. E., & Samid, D. (1995). Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation. Biochemical Pharmacology, 50(8), 1273–1279. Available at: [Link]

-

A phenylacetate derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis. European Journal of Pharmacology, 467(1-3), 31-39. (2003). Available at: [Link]

-

Palladium-Catalyzed Oxidative Carbonylation of Benzylic C–H Bonds via Nondirected C(sp3). American Chemical Society. (2012). Available at: [Link]

-